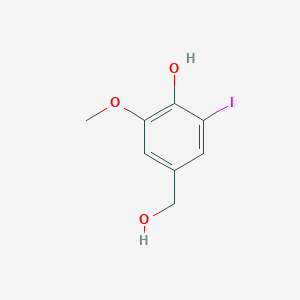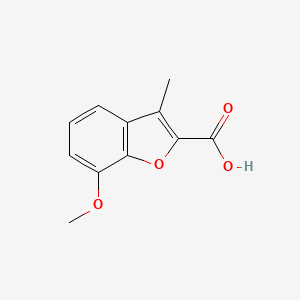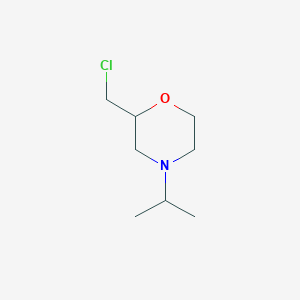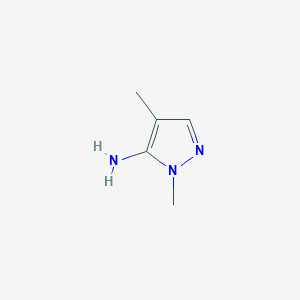
5-(4-Methoxyphenyl)-2-methylpyrimidine
Overview
Description
5-(4-Methoxyphenyl)-2-methylpyrimidine, also known as 5-MMP, is an organic compound composed of a pyrimidine ring with a methoxy group and a methyl group attached to the five-position of the ring. It is an important compound in the field of synthetic organic chemistry, as it is used for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other chemicals. 5-MMP has also been studied for its potential applications in the field of biochemistry, as it has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Antiviral Activity
5-(4-Methoxyphenyl)-2-methylpyrimidine derivatives have been explored for their potential antiviral properties. A study by Hocková et al. (2003) investigated a series of 2,4-diamino-6-hydroxypyrimidines substituted in position 5, which included derivatives similar to 5-(4-Methoxyphenyl)-2-methylpyrimidine. These compounds demonstrated significant inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture (Hocková et al., 2003).
Chemical Synthesis and Rearrangement
In chemical synthesis, pyrimidine derivatives, including those similar to 5-(4-Methoxyphenyl)-2-methylpyrimidine, are used in various reactions and rearrangements. Brown and Lee (1970) reported the thermal rearrangement of 5-(p-substituted phenyl)-2-methoxypyrimidines, providing insight into the structural and chemical properties ofsimilar compounds (Brown & Lee, 1970). These studies highlight the utility of pyrimidine derivatives in synthesizing diverse chemical entities and exploring their reaction mechanisms.
Biological Activities and Antimicrobial Properties
Research on pyrimidine derivatives has also delved into their potential biological activities. A study by El-Moneim (2014) explored the synthesis and investigation of various pyrimidine derivatives, including their biological activity. Some of these derivatives were tested for antimicrobial properties and inhibitory activities against cancer cell lines, suggesting the potential therapeutic applications of these compounds (El-Moneim, 2014).
Corrosion Inhibition
Pyrimidine derivatives have also been evaluated for their utility in corrosion inhibition. Abdallah, Shalabi, and Bayoumy (2018) synthesized pyridopyrimidinone derivatives, one of which included a 5-(4-methoxyphenyl) group, and investigated their efficacy as corrosion inhibitors for carbonsteel in acidic media. Their research demonstrated that these derivatives act as mixed-type inhibitors, highlighting an industrial application of pyrimidine derivatives in protecting metal surfaces from corrosion (Abdallah, Shalabi, & Bayoumy, 2018).
Crystal Structure Analysis
The study of crystal structures of pyrimidine derivatives contributes to the understanding of their chemical and physical properties. Richter et al. (2023) reported on the crystal and molecular structures of a compound closely related to 5-(4-Methoxyphenyl)-2-methylpyrimidine. Such analyses are crucial for the design and development of new materials and pharmaceuticals (Richter et al., 2023).
Mechanism of Action
Target of Action
The primary target of 5-(4-Methoxyphenyl)-2-methylpyrimidine is the 15-lipoxygenase (ALOX15) enzyme . This enzyme plays a significant role in lipid peroxidation and exhibits variable functionality in different cancer and inflammation models .
Mode of Action
5-(4-Methoxyphenyl)-2-methylpyrimidine interacts with its target, ALOX15, in a substrate-specific manner, inhibiting its catalytic activity . The exact molecular basis for this allosteric inhibition remains unclear. In silico docking studies and molecular dynamics simulations suggest that the chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .
Biochemical Pathways
The inhibition of ALOX15 by 5-(4-Methoxyphenyl)-2-methylpyrimidine affects the biochemical pathways involving linoleic acid- and arachidonic acid-derived ALOX15 metabolites . These metabolites play a pathophysiological role in various cancer and inflammation models .
properties
IUPAC Name |
5-(4-methoxyphenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-13-7-11(8-14-9)10-3-5-12(15-2)6-4-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADCLWIVJAVQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513608 | |
| Record name | 5-(4-Methoxyphenyl)-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-2-methylpyrimidine | |
CAS RN |
82525-20-0 | |
| Record name | 5-(4-Methoxyphenyl)-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)

![4-[1,3]Dioxolan-2-yl-hexan-1-ol](/img/structure/B1354994.png)




![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B1355007.png)

